2-(4-Bromophenyl)dibenzo[f,h]quinoxaline
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Overview
Description
2-(4-Bromophenyl)dibenzo[f,h]quinoxaline: is a heterocyclic aromatic compound that belongs to the family of dibenzoquinoxalines This compound is characterized by the presence of a bromophenyl group attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline typically involves the condensation of 4-bromobenzaldehyde with o-phenylenediamine, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The quinoxaline core can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperature conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, each with distinct chemical and physical properties .
Scientific Research Applications
Chemistry: 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic and photophysical properties .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its derivatives have shown promise in the development of anticancer, antimicrobial, and antiviral agents .
Industry: In the industrial sector, this compound is used in the production of organic semiconductors and light-emitting diodes (LEDs). Its ability to participate in various chemical reactions makes it a versatile compound for material science applications .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the bromophenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Dibenzo[f,h]quinoxaline: Lacks the bromophenyl group, resulting in different chemical reactivity and applications.
2-Phenylquinoxaline: Similar structure but without the bromine atom, leading to variations in electronic properties and reactivity.
4-Bromo-2-phenylquinoxaline: Similar to 2-(4-Bromophenyl)dibenzo[f,h]quinoxaline but with different substitution patterns.
Uniqueness: this compound stands out due to the presence of the bromophenyl group, which imparts unique electronic and steric properties. This makes it a valuable compound for the synthesis of novel materials and pharmaceuticals .
Properties
Molecular Formula |
C22H13BrN2 |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)phenanthro[9,10-b]pyrazine |
InChI |
InChI=1S/C22H13BrN2/c23-15-11-9-14(10-12-15)20-13-24-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22(21)25-20/h1-13H |
InChI Key |
DVBAWEINSLXHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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